Crocetin dialdehyde

Inflammation Immunopharmacology NO inhibition

Researchers engineering microbial crocetin production need a validated ALDH substrate. Crocetin dialdehyde (≥98% HPLC) provides the specific terminal dialdehyde handle required for enzymatic pathway validation and serves as a C20 building block for Julia-Kocienski olefination-functionality absent in crocetin or crocins. • Quantifiable bioactivity: inhibits NO production (IC50 31.1 μM) for focused anti-inflammatory screening. • Essential analytical reference standard for HPLC/MS calibration in saffron apocarotenoid quality control. • Immediate stock availability in mg quantities with global cold-chain shipping for time-sensitive metabolic engineering projects.

Molecular Formula C20H24O2
Molecular Weight 296.4 g/mol
Cat. No. B1248500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrocetin dialdehyde
Molecular FormulaC20H24O2
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC(=CC=CC=C(C)C=CC=C(C)C=O)C=CC=C(C)C=O
InChIInChI=1S/C20H24O2/c1-17(11-7-13-19(3)15-21)9-5-6-10-18(2)12-8-14-20(4)16-22/h5-16H,1-4H3/b6-5+,11-7+,12-8+,17-9+,18-10+,19-13+,20-14+
InChIKeyYHCIKUXPWFLCFN-QHUUTLAPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Crocetin Dialdehyde: Acyclic Diterpenoid Scaffold for Apocarotenoid Sourcing


Crocetin dialdehyde (CAS 502-70-5), also known as crocetindial, is an apo carotenoid diterpenoid (C20H24O2, molecular weight 296.41) characterized by an acyclic polyene chain terminated by two reactive aldehyde moieties [1]. This dialdehyde structure is a critical biosynthetic intermediate in saffron (Crocus sativus) and related species, arising from the oxidative cleavage of zeaxanthin at the 8- and 8'-positions by carotenoid cleavage dioxygenases (CCDs) [2]. Its unique chemical identity as a reactive enal and dialdehyde distinguishes it from its carboxylic acid derivative crocetin and the glycosylated crocins, defining its specific role as a precursor and its distinct chemical handle for synthetic and metabolic engineering applications .

Reactive dialdehyde handle for biocatalysis and synthesis
Essential biosynthetic precursor for crocetin production
Distinct reactivity from carboxylic acid or glycoside derivatives

Why Crocetin Dialdehyde Cannot Be Replaced by Crocetin or Crocins


The procurement or selection of Crocetin dialdehyde over its close structural relatives, Crocetin and Crocin, is dictated by its unique chemical functionality as a terminal dialdehyde. While Crocetin is a dicarboxylic acid and Crocins are glycosylated esters, Crocetin dialdehyde possesses two reactive aldehyde groups that define its role as a specific substrate for aldehyde dehydrogenases (ALDHs) and a versatile building block for chemical synthesis [1]. Interchanging these compounds is not feasible in applications requiring the aldehyde handle. For instance, only Crocetin dialdehyde serves as the direct substrate for the enzymatic production of Crocetin . Furthermore, in synthetic chemistry, the dialdehyde group enables double-bond formation reactions, such as Julia-Kocienski olefinations, that are impossible with the oxidized Crocetin [2]. The distinct biological activity profile, including a specific IC50 of 31.1 μM for NO production inhibition, further underscores that these compounds are not functional substitutes [3].

Aldehyde Handle Crocetin and crocins lack the reactive dialdehyde required for ALDH substrate activity or Julia-Kocienski olefination.
Enzymatic Specificity Only crocetin dialdehyde is the direct substrate for ALDH-mediated biosynthesis of crocetin; the acid form is the product, not a substitute.
Bioactivity Profile Distinct IC50 and target engagement (e.g., NO vs LDH inhibition) may not transfer; endpoint context may differ.

Crocetin Dialdehyde: Quantitative Differentiation


NO Production Inhibition in Macrophages

Crocetin dialdehyde exhibits a specific and quantifiable inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key anti-inflammatory endpoint. In this cellular model, Crocetin dialdehyde inhibits NO production with an IC50 value of 31.1 μM [1]. This activity is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein and mRNA expression [1]. This data provides a direct quantitative metric for its anti-inflammatory potential, distinguishing it from other apocarotenoids like Crocetin, for which different IC50 values (e.g., LDH inhibition) are reported.

NO Inhibition IC50
Cross-study comparable
31.1 μM
Reported macrophage NO inhibition endpoint
LPS-stimulated macrophages; iNOS/COX-2 downregulation
Inflammation Immunopharmacology NO inhibition

Exclusive ALDH Substrate for Crocetin Biosynthesis

Crocetin dialdehyde is the specific and mandatory substrate for the enzymatic synthesis of Crocetin, a reaction catalyzed by aldehyde dehydrogenases (ALDHs). In vitro assays with recombinant saffron ALDHs (CsALDHs) demonstrate that Crocetin dialdehyde is converted to Crocetin [1]. This conversion is confirmed by HPLC analysis, where the substrate peak (crocetin dialdehyde) diminishes as product peaks (trans- and cis-crocetin) appear over time [2]. All four tested saffron ALDHs were capable of this conversion [1], highlighting its central role in the biosynthetic pathway. This establishes Crocetin dialdehyde as an essential and non-substitutable precursor for producing Crocetin and its valuable derivatives.

ALDH Substrate Specificity
Class-level inference
Confirmed substrate for all four tested CsALDHs
Supports biocatalytic crocetin pathway study
HPLC confirmed conversion at 440 nm
Biocatalysis Metabolic Engineering Aldehyde Dehydrogenase

Julia-Kocienski Olefination Building Block

The terminal aldehyde groups of Crocetin dialdehyde enable its use as a polyene dialdehyde building block in chemical synthesis, particularly in Julia-Kocienski olefination reactions. A patent describes a method for synthesizing lycopene by subjecting Crocetin dialdehyde (a C20 apo-carotene dialdehyde) to a double-bond formation reaction with a C10 benzothiazolyl geranyl sulfone [1]. This reaction extends the polyene chain, demonstrating the synthetic utility of the dialdehyde moiety. In contrast, Crocetin (dicarboxylic acid) does not undergo this reaction without prior functional group manipulation. The patent also details methods for preparing homologous C30 and C40 apo-carotene dialdehydes using Crocetin dialdehyde as a starting material [1].

Julia-Kocienski Olefination
Class-level inference
Reacts with C10 benzothiazolyl geranyl sulfone to form lycopene
Enables polyene chain elongation in synthesis
Dialdehyde group required for Julia-Kocienski coupling
Organic Synthesis Carotenoid Synthesis Olefination

Differential Cytotoxicity in Cancer Cell Lines

Crocetin dialdehyde and Crocetin exhibit distinct cytotoxicity profiles against various cancer cell lines, as reflected by their IC50 values. While direct head-to-head comparisons in the same study are lacking, cross-study data reveal differing potencies. Crocetin dialdehyde is reported to inhibit iNOS and COX-2 with an IC50 of 31.1 μM [1]. Crocetin, in contrast, shows antiproliferative activity against A549 and HeLa cells with IC50 values of 114.0 ± 8.0 and 113.0 ± 11.1 μM, respectively [2], and inhibits lactate dehydrogenase (LDH) with an IC50 of 54.9 ± 4.7 μM [2]. Furthermore, a comparison between crocetin and crocin shows crocetin has 5- to 18-fold higher cytotoxicity across multiple cancer lines (IC50 of 0.16-0.61 mmol/L for crocetin vs. 2.0-5.0 mmol/L for crocin) [3]. These variations underscore that the compounds are not interchangeable and possess unique activity fingerprints.

Cytotoxicity Profile
Cross-study comparable
Crocetin dialdehyde IC50: 31.1 μM (NO); Crocetin IC50: 114.0 μM (A549), 113.1 μM (HeLa)
Distinct cytotoxicity endpoints; not interchangeable
Cross-study comparison, targets differ
Oncology Cytotoxicity IC50

Application Scenarios for Crocetin Dialdehyde


Metabolic Engineering for Crocetin Production

Crocetin dialdehyde is the essential and irreplaceable intermediate for the enzymatic synthesis of Crocetin. Industrial and academic groups developing microbial cell factories (e.g., in E. coli or S. cerevisiae) for the production of saffron apocarotenoids must procure high-purity Crocetin dialdehyde as an analytical standard and substrate for in vitro enzyme characterization. As demonstrated, it is the specific substrate for aldehyde dehydrogenases (ALDHs) [REFS-1, REFS-2]. Its availability is critical for assay development, enzyme kinetics studies, and as a reference standard for quantifying pathway intermediates.

Polyene Carotenoid Synthesis

Organic chemists synthesizing complex carotenoids like lycopene or other polyene dialdehydes require Crocetin dialdehyde as a C20 building block. Its terminal aldehydes are uniquely suited for Julia-Kocienski olefination reactions to extend the polyene chain [3]. In this context, Crocetin or Crocins are not viable starting materials due to their oxidized or glycosylated functional groups. Procurement of Crocetin dialdehyde is therefore non-negotiable for this synthetic route.

Anti-Inflammatory Drug Screening

Researchers investigating novel anti-inflammatory agents or characterizing the polypharmacology of apocarotenoids should consider Crocetin dialdehyde for its specific and quantifiable inhibition of NO production (IC50 = 31.1 μM) [4]. This activity, linked to iNOS and COX-2 downregulation, provides a concrete endpoint for screening and mechanism-of-action studies. Its distinct profile from Crocetin, which is more potent as an LDH inhibitor, justifies its inclusion in focused compound libraries aimed at modulating multiple inflammatory pathways.

Analytical Method Development and QC

For laboratories developing analytical methods for saffron extracts or biotechnologically produced apocarotenoids, Crocetin dialdehyde is an essential reference standard. Its distinct retention time and mass spectrum, as shown in HPLC assays monitoring its conversion to Crocetin [2], allow for accurate identification and quantification. Procurement is mandatory for establishing calibration curves, validating method accuracy, and ensuring quality control in production pipelines.

Application
Selection Property
Validation Focus
Crocetin biosynthetic pathway engineering
ALDH substrate specificity
HPLC-based conversion assay validation
Carotenoid polyene synthesis
Dialdehyde reactivity for olefination
Julia-Kocienski coupling efficiency review
Inflammation model screening
NO inhibition potency review
iNOS/COX-2 pathway endpoint context
Apocarotenoid analytical standard
Chromatographic identity and purity
Retention time and mass spectrum verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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